Epinephrine bitartrate
Overview
Description
Epinephrine bitartrate, also known as adrenaline bitartrate, is a synthetic derivative of the naturally occurring hormone and neurotransmitter epinephrine. It is commonly used in medical settings to treat severe allergic reactions, asthma attacks, and cardiac arrest. This compound is a white to off-white crystalline powder that is soluble in water and slightly soluble in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epinephrine bitartrate can be synthesized through several chemical routes. One common method involves the reaction of epinephrine with tartaric acid. The process typically includes the following steps:
Synthesis of Epinephrine: Epinephrine is synthesized from catechol and chloroacetyl chloride, followed by methylation and reduction reactions.
Formation of this compound: Epinephrine is then reacted with tartaric acid in an aqueous solution to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis of epinephrine followed by its reaction with tartaric acid. The process is carefully controlled to ensure high purity and yield. The final product is typically crystallized, filtered, and dried under vacuum conditions .
Chemical Reactions Analysis
Types of Reactions: Epinephrine bitartrate undergoes various chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a red-colored compound.
Reduction: Reduction of epinephrine can yield dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation: Adrenochrome
Reduction: Dihydroxyphenylalanine (DOPA)
Substitution: Halogenated derivatives of epinephrine
Scientific Research Applications
Epinephrine bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatographic and spectroscopic analyses.
Biology: Studied for its role in neurotransmission and hormone regulation.
Medicine: Widely used in emergency medicine for treating anaphylaxis, asthma, and cardiac arrest.
Industry: Employed in the formulation of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
Epinephrine bitartrate exerts its effects by binding to alpha and beta-adrenergic receptors in the body. This binding activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include adrenergic receptors, which are G protein-coupled receptors that mediate the physiological responses to epinephrine .
Comparison with Similar Compounds
Epinephrine Hydrochloride: Another salt form of epinephrine used for similar medical purposes.
Norepinephrine Bitartrate: A related compound with similar adrenergic activity but primarily acts on alpha receptors.
Isoproterenol: A synthetic catecholamine with selective beta-adrenergic activity
Uniqueness: this compound is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations. Its stability and solubility in water also make it suitable for various pharmaceutical formulations .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-42-3 | |
Record name | Epinephrine hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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